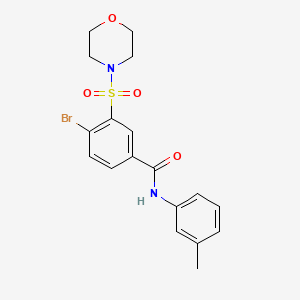![molecular formula C21H23NO4 B6104982 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and reinforcement, and dysfunction of this pathway has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and schizophrenia.
作用机制
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement. In addition, this compound has been shown to have effects on other neurotransmitter systems, including the serotonin and noradrenaline systems, which may contribute to its therapeutic effects in neuropsychiatric disorders.
实验室实验的优点和局限性
One advantage of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of the mesolimbic pathway. However, one limitation of this compound is its relatively low potency and affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experimental paradigms.
未来方向
There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, including:
1. Further characterization of its pharmacological properties and selectivity for the dopamine D3 receptor.
2. Investigation of its therapeutic potential in neuropsychiatric disorders, particularly addiction, depression, and schizophrenia.
3. Development of more potent and selective analogs of this compound for use in experimental paradigms.
4. Exploration of its effects on other neurotransmitter systems and their potential contributions to its therapeutic effects.
5. Investigation of its potential as a tool for studying the mesolimbic pathway and its role in neuropsychiatric disorders.
合成方法
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield the final product.
科学研究应用
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neuropsychiatric disorders such as addiction, depression, and schizophrenia. Studies have shown that this compound is able to selectively block the dopamine D3 receptor without affecting other dopamine receptor subtypes, which may make it a promising therapeutic agent for these disorders.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-benzylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-21(9-7-17-6-8-19-20(13-17)26-15-25-19)22-10-11-24-18(14-22)12-16-4-2-1-3-5-16/h1-6,8,13,18H,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCZWLGWEYWVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(3-fluorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6104978.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B6104984.png)
![N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6104995.png)